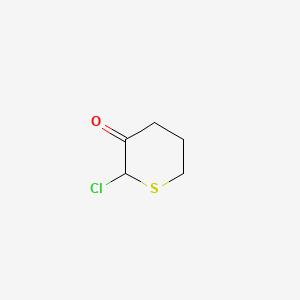

2-Chlorothian-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152620-07-0 |

|---|---|

Molecular Formula |

C5H7ClOS |

Molecular Weight |

150.62 |

IUPAC Name |

2-chlorothian-3-one |

InChI |

InChI=1S/C5H7ClOS/c6-5-4(7)2-1-3-8-5/h5H,1-3H2 |

InChI Key |

FOWTUBMFZVLHBG-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(SC1)Cl |

Synonyms |

2H-Thiopyran-3(4H)-one, 2-chlorodihydro- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorothian 3 One and Its Precursors

De Novo Synthesis of the 2-Chlorothian-3-one Ring System

The ground-up construction of the this compound ring system involves forming the heterocyclic core from acyclic precursors. This approach offers flexibility in introducing a variety of substituents and functionalities.

Cyclization Reactions Involving Sulfur and Carbonyl Precursors

The formation of the thian-3-one ring can be achieved through the cyclization of linear precursors containing both sulfur and carbonyl functionalities. A notable example involves the reaction of 2-lithiostyrene derivatives with isothiocyanates to form 2-(vinyl)thiobenzamide derivatives. These intermediates can then undergo intramolecular cyclization under acidic conditions, such as with concentrated hydriodic acid, to yield iminobenzo[c]thiophene derivatives, which can be subsequently hydrolyzed to the corresponding benzo[c]thiophen-1(3H)-one. researchgate.net While this specific example leads to a fused ring system, the underlying principle of cyclizing a sulfur-containing precursor with a carbonyl or carbonyl equivalent is a fundamental strategy.

Another approach involves the reaction of 2-bromo-N,N-dimethylbenzamides with butyllithium (B86547) to generate a lithiated intermediate. This species reacts with isothiocyanates to produce N,N-dimethyl-2-(thiocarbamoyl)benzamides, which can be cyclized using p-toluenesulfonic acid monohydrate to stereoselectively form 3-(Z)-(aryl(or alkyl)imino)benzo[c]thiophen-1(3H)-ones. researchgate.net

Ring-Closing Metathesis in Thianone Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated cyclic compounds, including those containing heteroatoms like sulfur. organic-chemistry.orgwikipedia.orgmedwinpublishers.com This method typically involves the intramolecular metathesis of a diene substrate catalyzed by a metal complex, most commonly ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgwikipedia.org The reaction proceeds through a metallacyclobutane intermediate and is often driven by the formation of a volatile byproduct such as ethylene (B1197577). wikipedia.org

RCM is particularly useful for synthesizing 5- to 30-membered rings and is tolerant of various functional groups, making it applicable to the synthesis of complex molecules. wikipedia.orgmedwinpublishers.com While direct synthesis of thian-3-one via RCM is not extensively documented in the provided results, the general utility of RCM for creating sulfur-containing heterocycles suggests its potential applicability. wikipedia.org For instance, a diene precursor containing a thioether linkage could theoretically be cyclized to form a dihydrothiane ring, which could then be further oxidized or functionalized to yield a thianone. The stereoselectivity of the resulting cycloalkene (E- or Z-isomer) is influenced by the ring strain. organic-chemistry.orgmedwinpublishers.com

Chemo- and Regioselective Annulation Approaches

Chemo- and regioselective annulation reactions provide another avenue for constructing the thianone core. These reactions involve the formation of a new ring onto an existing molecular scaffold in a controlled manner. For example, a novel cascade Biginelli-like reaction has been developed for the chemo- and regioselective synthesis of dihydropyrimidinones and 1,3-thiazines by reacting an enaminone, an aldehyde, and urea (B33335) or thiourea. nih.gov By carefully choosing the functional groups on the reactants, specific heterocyclic systems can be selectively produced.

Furthermore, catalyst-controlled intramolecular carbocyclization of 2-alkynyl aryl ketones can lead to either 1-indanones or 1-naphthols with high chemo- and regioselectivity, depending on the choice of a rhodium(III) or copper(I) catalyst, respectively. nih.gov This highlights the power of catalyst control in directing the outcome of cyclization reactions. While not directly applied to thianones in the cited literature, these principles of selective annulation could be adapted for their synthesis.

Functionalization of Pre-formed Thianone Scaffolds

An alternative and often more direct approach to this compound involves the modification of a pre-synthesized thian-3-one ring. This strategy focuses on the selective introduction of a chlorine atom at the C2 position.

Direct Halogenation Strategies at the C2 Position

The direct halogenation of ketones at the α-position is a fundamental transformation in organic synthesis. nih.gov This can be achieved under either acidic or basic conditions.

The regioselective α-halogenation of thian-3-ones specifically at the C2 position is crucial for the synthesis of the target compound. Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol, which then attacks the halogen. libretexts.orglibretexts.org This method is generally preferred for achieving monohalogenation. libretexts.orglibretexts.org

Under basic conditions, an enolate is formed which then reacts with the halogen. libretexts.orglibretexts.org However, the introduction of an electron-withdrawing halogen at the α-position increases the acidity of the remaining α-protons, often leading to multiple halogenations. libretexts.orglibretexts.org This phenomenon is exploited in the haloform reaction but is generally undesirable when the mono-halogenated product is the target. libretexts.org

For achieving regioselective chlorination, various reagents and catalytic systems have been developed. For instance, copper(II) chloride has been used for the para-chlorination of unprotected anilines, a reaction believed to be mediated by the oxidation of the substrate by Cu(II) followed by the addition of the chloride. beilstein-journals.org More relevant to the target molecule, copper-catalyzed regioselective C2-H chlorination of indoles has been achieved using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org This reaction proceeds in the presence of a copper catalyst and a directing group. rsc.orgrsc.orgresearchgate.net Mechanistic studies suggest the involvement of a single electron transfer (SET) process. rsc.org The development of such regioselective methods is critical for the efficient synthesis of compounds like this compound from the parent thian-3-one.

Stereochemical Control in Halogenation Processes

Achieving stereochemical control during the halogenation of cyclic ketones and related structures is crucial for the synthesis of specific stereoisomers. nih.gov The stereochemical outcome of such reactions can be governed by thermodynamic or kinetic control, often influenced by the reagents and reaction conditions. rsc.org

In the halogenation of thian-1-oxides, the stereochemistry of the resulting α-halo sulfoxide (B87167) is highly dependent on the reaction conditions. For example, the halogenation of trans-thian 1-oxide without any additives results in a mixture of products, suggesting thermodynamic equilibration. However, when the reaction is performed in the presence of silver nitrate (B79036), it proceeds under kinetic control, leading to a different product distribution. rsc.org Specifically, reactions in the absence of silver ions tend to favor the thermodynamically more stable product, while the presence of silver ions leads to the kinetically controlled product. rsc.org

The formation of a trigonal planar radical intermediate during radical halogenation reactions typically leads to a racemic mixture if a new chiral center is formed at a previously achiral position. chemistrysteps.com The attacking halogen can approach either face of the planar radical with equal probability. chemistrysteps.com However, if a chiral center already exists within the molecule, a mixture of diastereomers may be formed, often in unequal amounts, due to the steric influence of the existing stereocenter. chemistrysteps.com General strategies for stereocontrolled halogenation rely on substrate control, reagent control, or catalyst control to influence the stereochemical outcome. nih.gov

Table 1: Influence of Conditions on the Halogenation of Thian 1-Oxides rsc.org

| Substrate | Conditions | Control Type | Major Product Outcome |

|---|---|---|---|

| trans-Thian 1-oxide | Halogenation | Thermodynamic | Mixture of isomers |

| trans-Thian 1-oxide | Halogenation with AgNO₃ | Kinetic | Predominantly 1ax-oxides |

Synthesis via Carbonyl Group Manipulation on Halogenated Thianes

An alternative synthetic strategy involves the formation of the carbonyl group at the C-3 position of an already halogenated thiane (B73995) ring. This approach circumvents the direct halogenation of a ketone, which can sometimes lead to mixtures of mono- and poly-halogenated products. google.com

One such method involves the acylation of organometallic reagents with N-methoxy-N-methylchloroacetamide. google.com In this context, a suitable 2-chlorothiane derivative could be converted into an organolithium or Grignard reagent. Subsequent reaction with an acylating agent like N-methoxy-N-methylchloroacetamide would then construct the C-3 keto group, yielding the target this compound. This method offers a novel and efficient route to α-chloro ketones. google.com

Approaches from 2-Chlorothiane Derivatives

A direct and logical approach to this compound is the oxidation of a 2-chlorothiane precursor. This strategy places the chloro substituent correctly before the formation of the ketone functional group. The key step in this sequence is the oxidation of the sulfide (B99878) moiety at the C-3 position to a carbonyl group. Standard oxidation protocols in organic synthesis can be employed for such a transformation, although specific examples for 2-chlorothiane leading directly to this compound require dedicated investigation.

Conversion from Related Cyclic Sulfur Ketones

The structural framework of this compound can also be accessed through the chemical transformation of other readily available cyclic sulfur ketones. These methods often involve skeletal rearrangements or interconversions from unsaturated precursors.

Transformations of Thian-4-one Derivatives to Thian-3-one Frameworks

The conversion of a thian-4-one scaffold to a thian-3-one framework represents a significant structural rearrangement. While various rearrangement reactions of cyclic ketones are known, such as the Baeyer-Villiger oxidation which converts a cyclic ketone into a lactone, a direct, high-yielding transformation of thian-4-one to thian-3-one is not a commonly reported pathway in the surveyed literature. wiley-vch.de Such a transformation would likely require a multi-step sequence, potentially involving ring-opening and ring-closing strategies.

Interconversion Strategies from Dihydrothiin-4-ones

A more documented route involves the use of dihydrothiin-4-one derivatives. These unsaturated ketones can serve as precursors to saturated thianones. Research has shown that thian-4-one can be converted into chlorinated dihydrothiin-4-one isomers. rsc.org

Specifically, the treatment of thian-4-one with N-chlorosuccinimide (NCS) was explored as a route to 2-chlorodihydrothiin-4-one. rsc.org However, this reaction proved to be complex. When thian-4-one was treated with two equivalents of NCS at room temperature, the major product isolated was the 3-chloro enone isomer, 3-chlorodihydrothiin-4-one, with only a trace amount of the desired 2-chloro isomer being formed. rsc.org Despite the low regioselectivity in this specific case, the synthesis of 2-chlorodihydrothiin-4-one has been achieved and reported as a distinct intermediate. rsc.org Once obtained, this unsaturated α-chloro ketone could be converted to this compound via a standard reduction of the carbon-carbon double bond.

Table 2: Products from the Reaction of Thian-4-one with NCS rsc.org

| Reactant | Reagent | Conditions | Major Product | Minor Product |

|---|

Catalytic and Reagent-Based Synthesis

The direct chlorination of the α-carbon of a ketone is a fundamental transformation. Several catalytic and reagent-based systems have been developed to achieve this efficiently and with high selectivity.

A mild and effective method for the α-chlorination of ketones utilizes acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (CAN). arkat-usa.org This protocol has been successfully applied to various cyclic and acyclic ketones, affording the corresponding α-chloro derivatives in good yields. The reaction demonstrates high chemo- and regioselectivity, favoring chlorination at the more substituted, electron-rich α-carbon. arkat-usa.org This method avoids the formation of unwanted polychlorinated side products, which can be a common issue with other chlorination procedures. arkat-usa.org

Another reagent-based approach involves the use of iodobenzene (B50100) dichloride in ethylene glycol, which can directly convert aliphatic ketones into their corresponding α-chloroketone acetals in very good yields. organic-chemistry.org

Table 3: Catalytic α-Chlorination of Cyclic Ketones using CAN/Acetyl Chloride arkat-usa.org

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexanone | 2-Chlorocyclohexanone (B41772) | 4.5 | 82 |

| Cyclopentanone | 2-Chlorocyclopentanone | 4.0 | 85 |

| Cycloheptanone | 2-Chlorocycloheptanone | 5.0 | 78 |

| 4-Methylcyclohexanone | 2-Chloro-4-methylcyclohexanone | 6.0 | 75 |

Application of Lewis Acid Catalysis in Thianone Synthesis

Lewis acid catalysis is a cornerstone of organic synthesis, employed to enhance the reactivity of substrates by acting as an electron-pair acceptor. wikipedia.org In the context of thianone synthesis, Lewis acids facilitate key bond-forming reactions, such as cycloadditions and aldol (B89426) reactions, which are crucial for constructing the heterocyclic ring. wikipedia.orgusask.ca The Lewis acid activates a substrate, typically a carbonyl compound or an electrophile, by coordinating to a lone-pair-bearing atom like oxygen or a halogen. wikipedia.org This complexation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. sioc.ac.cn

Common Lewis acids used in organic synthesis include compounds based on boron, aluminum, tin, and titanium, such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). wikipedia.org For instance, Lewis acids can catalyze the cyclization of acyl chlorides in the presence of a suitable nucleophile to form cyclic ketones, a reaction type applicable to the synthesis of thienoazepinoisoindolediones from acyl chloride precursors. researchgate.net In some cases, cooperative catalysis involving both a Lewis acid and a Brønsted acid can be employed to promote challenging alkylations. rsc.org

Table 1: Examples of Lewis Acid Applications in Heterocyclic Synthesis

| Reaction Type | Lewis Acid Role | Catalyst Example | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation/Alkylation | Activates acyl/alkyl halide | AlCl₃, FeCl₃ | wikipedia.org |

| Diels-Alder Reaction | Activates dienophile | BF₃, TiCl₄ | wikipedia.org |

| Aldol Reaction | Activates carbonyl component | TiCl₄, SnCl₄ | usask.ca |

This table illustrates general applications of Lewis acids relevant to the foundational steps of thianone synthesis.

Organometallic Reagent Mediated Reactions (e.g., organocuprate reactions with 2-chlorodihydrothiin-4-one)

Organometallic reagents, particularly organocuprates (Gilman reagents), are valued for their ability to form carbon-carbon bonds, often with high selectivity. chemistrysteps.commasterorganicchemistry.com Unlike more reactive organolithium or Grignard reagents, organocuprates typically favor 1,4-conjugate addition to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.comlibretexts.org

The reaction of 2-chlorodihydrothiin-4-one, a precursor to substituted thianones, with organocuprate reagents has been investigated. researchgate.netrsc.org Studies involving the treatment of 2-chlorodihydrothiin-4-one with various butylcopper reagents did not yield the expected conjugate addition product. researchgate.netrsc.org Instead, the reaction consistently resulted in the formation of 2,2-dibutylthian-4-one as the sole isolated product. researchgate.netrsc.org This outcome suggests a reaction pathway that involves addition at the carbon bearing the chlorine atom, followed by subsequent reactions leading to the disubstituted product.

In a related synthesis, the precursor 3-chlorodihydrothiin-4-one was successfully prepared and reacted with a butylcopper reagent to yield 2-butyl-3-chlorothian-4-one. researchgate.netrsc.org However, subsequent attempts to achieve dehydrohalogenation to form the corresponding α,β-unsaturated ketone were unsuccessful. researchgate.netrsc.org

Table 2: Reaction of Dihydrothiinone Precursors with Butylcopper Reagents

| Starting Material | Reagent | Isolated Product | Reference |

|---|---|---|---|

| 2-Chlorodihydrothiin-4-one | Butylcopper reagents | 2,2-Dibutylthian-4-one | researchgate.net, rsc.org |

This table summarizes the observed outcomes from the reaction of specific chlorodihydrothiinone isomers with organocuprate reagents.

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly turning to advanced technologies like flow chemistry and electro/photochemistry to enable novel reactivity, improve safety, and enhance efficiency. thieme.de

Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. thieme.denih.gov In a flow system, reagents are pumped through a network of tubes and mixers, and the reaction occurs within a temperature-controlled reaction coil or column. nih.gov This methodology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.goveuropa.eu

The application of flow chemistry is expanding into diverse areas, including the synthesis of fine chemicals, polymers, and heterocycles. nih.goveuropa.eu For sulfur-containing compounds, flow systems can enable the use of reagents like elemental sulfur under homogeneous conditions. nih.gov A typical setup involves pumping reagent solutions (Feed A and Feed B) into a T-mixer, after which the combined stream passes through a heated reaction coil for a specific residence time before collection. nih.gov This approach allows for scalability and automation, making it a powerful tool for the continuous production of chemical intermediates. nih.gov

Photochemical and Electrochemical Approaches to C-Cl Bond Formation in Thianones

The formation of a carbon-chlorine bond on a pre-existing thianone ring requires specialized methods that can selectively functionalize a specific carbon atom. Photochemical and electrochemical techniques offer unique pathways to achieve such transformations.

Photochemical Approaches: Photochemistry utilizes light to initiate chemical reactions, often by generating highly reactive intermediates like radicals. rsc.org The formation of a C-Cl bond on a thianone could be envisioned through a radical pathway. For instance, the photochemistry of 2-chloropyrimidine (B141910) has been shown to proceed via two channels upon UV irradiation. nih.gov One pathway involves the homolytic rupture of the C-Cl bond from the excited triplet state, creating pyrimidinyl radicals. nih.gov A reverse application of this principle could be conceptualized for C-Cl bond formation, where a thianone-derived radical reacts with a chlorine source. Alternatively, a photochemical reaction could induce the dissociation of a C-H bond, followed by trapping of the resulting radical by a chlorinating agent. mdpi.com The formation of chemical bonds through the addition of radicals generated by photo-induced dissociation of C-Cl bonds has been demonstrated in other systems. mdpi.com

Electrochemical Approaches: Electrochemistry uses electrical current to drive non-spontaneous redox reactions. nih.gov Electrochemical synthesis is a sustainable and powerful tool for forming various chemical bonds, including C-S, C-N, and C-P bonds. nih.govbeilstein-journals.org The formation of a C-Cl bond on a thianone ring via electrochemistry is a challenging but plausible transformation. The process could involve the anodic oxidation of the thianone substrate to generate a radical cation or carbocation intermediate, which would then be trapped by a chloride ion present in the electrolyte solution. Conversely, the cleavage of a C-Cl bond can be induced by low-energy electrons in a process known as dissociative electron attachment (DEA), which proceeds through the formation of a temporary negative ion. mdpi.com While direct electrochemical C-Cl bond formation on a thianone is not widely documented, the principles of electrosynthesis, particularly the generation of radical intermediates under controlled conditions, suggest its potential as a future synthetic strategy. researchgate.net

Reactivity and Mechanistic Investigations of 2 Chlorothian 3 One

Reactivity of the C2-Chlorine Moiety

The chlorine atom at the C2 position of the thian-3-one ring is activated towards nucleophilic attack and elimination due to the electron-withdrawing effect of the adjacent carbonyl group. This activation dictates the primary reaction pathways available to 2-Chlorothian-3-one.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C2 position of this compound involves the displacement of the chloride ion by a nucleophile. The mechanism of this substitution, whether it proceeds via a concerted (SN2) or a stepwise (SN1) pathway, is influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

The stereochemical outcome of nucleophilic substitution reactions is a critical aspect of understanding the underlying mechanism. In reactions proceeding through a classic SN2 mechanism, an inversion of configuration at the stereocenter is expected. This "backside attack" by the nucleophile is a hallmark of a concerted process where the bond to the nucleophile forms as the bond to the leaving group breaks.

For cyclic systems like this compound, the conformational rigidity of the ring can significantly influence the feasibility of a backside attack. Research on analogous systems, such as conformationally-fixed α-halo cyclohexanones, has demonstrated a pronounced difference in reactivity between axial and equatorial conformers. For instance, studies on trans-2-Chloro-4-t-butylcyclohexanone, where the chlorine is in the axial position, show it to be significantly more reactive towards nucleophilic substitution than its cis-isomer, where the chlorine is equatorial. researchgate.net This enhanced reactivity is attributed to a more favorable trajectory for the incoming nucleophile to attack the σ* orbital of the C-Cl bond from the backside, a pathway that is sterically hindered in the cis-isomer.

While specific studies on the stereoisomers of this compound are not abundant in the readily available literature, the principles derived from similar cyclic α-halo ketones suggest that the stereochemistry at C2 would be a dominant factor in its substitution reactions.

The rate and success of a nucleophilic substitution reaction are intrinsically linked to the nature of both the leaving group and the incoming nucleophile.

Leaving Group: A good leaving group is a species that is stable on its own, typically a weak base. libretexts.orglibretexts.orgpressbooks.pub Halide ions are generally good leaving groups, with their ability increasing down the group (I- > Br- > Cl- > F-). libretexts.org In the case of this compound, the chloride ion is a competent leaving group, facilitating substitution reactions. The rate of the reaction is directly influenced by the ability of the leaving group to depart, as this bond cleavage is part of the rate-determining step in both SN1 and SN2 mechanisms. libretexts.orglibretexts.org

Nucleophile: The strength of the nucleophile plays a crucial role in determining the reaction mechanism. Strong nucleophiles, which are typically negatively charged species, tend to favor the SN2 pathway. libretexts.org Weaker, neutral nucleophiles like water or alcohols are more likely to participate in SN1 reactions, where the rate-determining step is the formation of a carbocation. libretexts.org The nucleophilicity of a reagent is a kinetic term, reflecting how quickly it reacts. In general, nucleophilicity correlates with basicity, but there are exceptions. For instance, in a series of nucleophiles with the same attacking atom, stronger bases are generally stronger nucleophiles.

| Nucleophile | Classification | Expected Substitution Mechanism |

| OH⁻, RO⁻ | Strong | SN2 |

| CN⁻, N₃⁻ | Strong | SN2 |

| H₂O, ROH | Weak | SN1 (if carbocation is stable) |

| RS⁻ | Strong | SN2 |

Elimination Reactions: Formation of Unsaturated Thianones

In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated thianone. This reaction competes with nucleophilic substitution, and the predominant pathway is often determined by the strength and steric bulk of the base, as well as the reaction temperature.

When a substrate has more than one type of β-hydrogen, the regioselectivity of the elimination reaction becomes a key consideration. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comchemistrysteps.com This is often the case when using a small, strong base.

For this compound, elimination would involve the removal of a proton from either C4 or C2 (if a suitable proton is available and the mechanism allows). The formation of the double bond between C2 and C3 would lead to a conjugated system with the carbonyl group, which is a thermodynamically favorable outcome.

However, if a sterically hindered base is used, the Hofmann rule may be observed, where the major product is the less substituted alkene. chemistrysteps.com This is because the bulky base will preferentially abstract the more sterically accessible proton.

| Base | Steric Hindrance | Expected Major Product |

| Sodium ethoxide | Low | Zaitsev (more substituted alkene) |

| Potassium tert-butoxide | High | Hofmann (less substituted alkene) |

The ratio of elimination products can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that forms fastest (the kinetic product) will predominate. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The kinetic product is the one that proceeds through the transition state with the lowest activation energy. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Under these conditions, the most stable product (the thermodynamic product) will be the major component of the product mixture, regardless of the rate at which it is formed. wikipedia.orgmasterorganicchemistry.com

In the context of the elimination of this compound, the Zaitsev product (the more substituted alkene) is generally the more thermodynamically stable product. The Hofmann product, being less substituted, is typically less stable but may be the kinetically favored product, especially with a bulky base. Therefore, by carefully selecting the base and controlling the reaction temperature, it is possible to influence the regiochemical outcome of the elimination reaction.

Transformations Involving the Carbonyl Group

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl group at the C3 position and the electron-withdrawing chloro substituent at the adjacent C2 (α) position. The sulfur heteroatom within the six-membered ring also influences the ring conformation and electronic properties.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. youtube.com The carbonyl carbon in this compound is electrophilic due to the polarity of the carbon-oxygen double bond and is further activated by the inductive effect of the adjacent chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. wikipedia.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. youtube.com The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while basic conditions often serve to generate a more potent nucleophile.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add directly to the carbonyl group to form tertiary alcohols after an acidic workup. Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 2-chlorothian-3-ol.

Table 1: Predicted Products from Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Predicted Product | Product Class |

|---|---|---|

| CH₃MgBr, then H₃O⁺ | 2-Chloro-3-methylthian-3-ol | Tertiary Alcohol |

| NaBH₄, MeOH | 2-Chlorothian-3-ol | Secondary Alcohol |

| NaCN, H⁺ | 2-Chloro-3-cyanothian-3-ol | Cyanohydrin |

| H₂N-R | 3-(Alkylamino)-2-chlorothiane | Imine (after dehydration) |

It is important to consider that the α-chloro atom can also be a site for nucleophilic substitution, potentially competing with carbonyl addition, although direct attack on the sp²-hybridized carbonyl carbon is generally favored under conditions typical for nucleophilic addition.

Condensation reactions involve the combination of two molecules, often with the elimination of a small molecule like water. science.gov The most relevant type for a ketone like this compound is the aldol-type condensation, which requires the formation of an enolate intermediate.

The formation of an enolate from this compound can occur by deprotonation at either the C2 or C4 position.

Deprotonation at C4: A base can remove a proton from the C4 position to form an enolate, which can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound. This would lead to a self-aldol addition product.

Deprotonation at C2: The proton at the C2 position is significantly more acidic due to the presence of both the carbonyl group and the chlorine atom. However, deprotonation at this site is often followed by the rapid elimination of the chloride ion to form an α,β-unsaturated ketone, a process known as dehydrohalogenation.

In the context of intermolecular pathways, a "crossed" aldol (B89426) condensation could be envisioned where a different enolizable ketone or aldehyde is used. For instance, in a Claisen-Schmidt condensation, this compound would react with an aromatic aldehyde (which cannot enolize) in the presence of a base. researchgate.net The enolate formed by deprotonation at C4 of the thianone would attack the aromatic aldehyde, leading to a β-hydroxy ketone, which could then dehydrate.

While aldol condensations are well-known for many ketones, the reactivity of the α-chloro substituent complicates the reaction pathways for this compound, potentially favoring elimination or other rearrangement reactions (see Section 3.3.1) over simple condensation.

Ketones react with diols in the presence of an acid catalyst to form cyclic ketals. This reaction is a common method for protecting the carbonyl group during other chemical transformations. rroij.com The reaction is reversible, and the equilibrium is typically driven towards the product by removing the water that is formed.

For this compound, reaction with a diol such as ethylene (B1197577) glycol under acidic conditions (e.g., with p-toluenesulfonic acid) is expected to yield the corresponding cyclic ketal. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol. science.gov A series of proton transfer steps and the elimination of a water molecule, followed by a final intramolecular nucleophilic attack by the second hydroxyl group, leads to the formation of the stable five-membered dioxolane ring fused to the thiane (B73995) ring.

This protection strategy would be effective for masking the reactivity of the carbonyl group while allowing chemical modifications at other positions of the molecule.

Rearrangement Reactions and Isomerizations

The structure of this compound, particularly the presence of the α-halo ketone motif, makes it susceptible to various rearrangement and isomerization reactions.

One of the most significant rearrangements for α-halo ketones is the Favorskii rearrangement . This reaction typically occurs in the presence of a base (like an alkoxide) and results in the formation of a carboxylic acid derivative, often with a rearranged carbon skeleton.

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. For this compound, a base would first deprotonate the C4 position, creating an enolate. This enolate would then undergo an intramolecular Sₙ2 reaction, where the enolate attacks the C2 carbon, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone carbonyl group, followed by ring-opening, would lead to a rearranged product. In this case, it would likely result in the formation of a five-membered thiophanecarboxylic acid derivative. This rearrangement represents a significant transformation of the original thianone ring.

The C2 carbon in this compound is a stereocenter. Epimerization, the change in configuration at a single stereocenter, is possible if the proton at that center is acidic and can be reversibly removed.

The proton at the C2 position is activated by the adjacent carbonyl group, making it acidic. In the presence of a base (or acid), this proton can be removed to form a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers if another stereocenter is present in the molecule or racemization if C2 is the only stereocenter. nih.gov

Even in the absence of other stereocenters, if the chlorine atom is initially in a specific orientation (e.g., axial or equatorial), this enolization-reprotonation process can lead to the formation of the more thermodynamically stable diastereomer. The equilibrium position would depend on the steric and electronic interactions within the thiane ring, influencing whether the chlorine atom preferentially occupies an axial or equatorial position.

Oxidation and Reduction Chemistry

The chemical behavior of this compound is significantly influenced by the presence of three key functional groups: a thioether, a ketone, and an α-chloro substituent. These sites allow for a range of oxidative and reductive transformations, providing pathways to a variety of derivatives.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiane ring is susceptible to oxidation, yielding the corresponding sulfoxides and, upon further oxidation, sulfones. The oxidation state of the sulfur atom can significantly alter the chemical and physical properties of the molecule, including its polarity, reactivity, and stereochemistry.

The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent overoxidation to the sulfone. nih.gov Common reagents for this transformation include sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). britannica.com The reaction with H₂O₂ can be performed in solvents like glacial acetic acid, which facilitates the selective formation of the sulfoxide (B87167) under mild, transition-metal-free conditions. nih.gov

Vigorous oxidation of the sulfide (B99878) or further oxidation of the intermediate sulfoxide leads to the formation of the corresponding sulfone. britannica.com Reagents such as potassium permanganate (KMnO₄) or an excess of hydrogen peroxide are typically employed for this transformation. researchgate.netorganic-chemistry.org The choice of oxidant and reaction conditions determines the final product. For instance, using 30% hydrogen peroxide with a niobium carbide catalyst can efficiently produce sulfones, whereas a tantalum carbide catalyst under similar conditions favors the sulfoxide. organic-chemistry.org

| Product | Reagent(s) | Conditions | Key Features |

| This compound S-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) (1 eq.) | Glacial Acetic Acid, Room Temp | Selective, "green" oxidation; avoids overoxidation. nih.gov |

| This compound S-oxide (Sulfoxide) | Sodium Metaperiodate (NaIO₄) | Methanol/Water | Mild and selective for sensitive substrates. britannica.com |

| This compound S,S-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) (excess) | Niobium Carbide catalyst | Efficient conversion to sulfone. organic-chemistry.org |

| This compound S,S-dioxide (Sulfone) | Potassium Permanganate (KMnO₄) | Acetic Acid/Water | Strong oxidizing agent, ensures complete oxidation. britannica.com |

Stereoselective Reduction of the Ketone Functionality

The reduction of the ketone at the C-3 position of this compound produces the corresponding secondary alcohol, 2-chlorothian-3-ol. This reaction creates a new stereocenter at C-3, leading to the formation of diastereomeric alcohols (cis and trans isomers). The stereochemical course of the reduction is highly dependent on the reducing agent used and the steric environment around the carbonyl group. nih.gov

Reduction with common hydride reagents like sodium borohydride (NaBH₄) typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The direction of this attack (from the axial or equatorial face of the ring) determines the stereochemistry of the resulting alcohol. For cyclic ketones, the presence of substituents, such as the chlorine atom at the C-2 position, can exert significant steric or electronic influence, directing the hydride attack to one face over the other. nih.gov In many cases, sodium borohydride leads to the formation of the thermodynamically more stable equatorial alcohol as the major product. nih.govorganic-chemistry.org

More sterically hindered reducing agents, such as lithium tris-(R,S-1,2-dimethylpropyl)-borohydride (often referred to as selectrides), exhibit greater stereoselectivity. nih.gov These bulky reagents preferentially attack from the less hindered face of the ketone, often leading to the formation of the axial alcohol. The stereochemical outcome can be reversed compared to less bulky reagents like NaBH₄. The choice of reducing agent is therefore a critical parameter for controlling the diastereoselectivity of the reduction. wikipedia.org

| Reagent | Expected Major Product | Rationale |

| Sodium Borohydride (NaBH₄) | Equatorial Alcohol (trans-2-chlorothian-3-ol) | Small hydride reagent, attack is influenced by a combination of steric and electronic factors, often favoring the more stable equatorial alcohol. nih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | Equatorial Alcohol (trans-2-chlorothian-3-ol) | A stronger, yet still relatively small, reducing agent; outcome is often similar to NaBH₄ for unhindered ketones. wikipedia.org |

| Lithium tris-(R,S-1,2-dimethylpropyl)-borohydride | Axial Alcohol (cis-2-chlorothian-3-ol) | Sterically demanding reagent, attacks from the less hindered equatorial face, pushing the hydroxyl group into the axial position. nih.gov |

Reductive Dehalogenation of the C-Cl Bond

The carbon-chlorine bond at the C-2 position can be cleaved through reductive dehalogenation, replacing the chlorine atom with a hydrogen atom to yield thian-3-one. This transformation can be achieved through various methods, often involving radical intermediates or metal-catalyzed processes. organic-chemistry.org

A common method for reductive dehalogenation involves radical reactions. This can be initiated using a radical initiator and a hydrogen atom donor. For example, the use of a visible-light-activated photoredox catalyst in combination with a hydrogen atom donor like Hantzsch ester provides a tin-free, environmentally benign method for reducing activated C-X bonds. organic-chemistry.org The mechanism typically involves the formation of an alkyl radical intermediate at the C-2 position, which then abstracts a hydrogen atom from the donor to give the dehalogenated product.

Alternatively, catalytic hydrogenation or reduction with metal-based systems can be employed. For instance, an iridium complex can catalyze the reduction of alkyl chlorides using triethylsilane as the hydride source. organic-chemistry.org Such methods can offer high efficiency and functional group tolerance. The choice of method depends on the desired chemoselectivity, as conditions must be selected to avoid the simultaneous reduction of the ketone functionality.

Proposed mechanisms for reductive dehalogenation can include inner-sphere two-electron transfers or single-electron transfers, which generate radical intermediates. nih.govnih.gov

| Method | Reagent(s) | Mechanism Type | Key Features |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Hantzsch Ester, iPr₂NEt | Radical | Mild, tin-free conditions with high functional group tolerance. organic-chemistry.org |

| Catalytic Hydrosilylation | [IrCl(cod)]₂/ligand, Et₃SiH | Metal-Catalyzed | Effective for primary, secondary, and tertiary C-Cl bonds. organic-chemistry.org |

| Indium-Mediated Reduction | In(OAc)₃, PhSiH₃, Et₃B, air | Radical | Catalytic system for the reduction of bromo- and iodoalkanes, adaptable for chloroalkanes. organic-chemistry.org |

Radical Reactions and Organometallic Coupling

The C-Cl bond in this compound serves as a synthetic handle for carbon-carbon bond formation through radical reactions and organometallic cross-coupling.

Radical reactions can be initiated at the C-2 position following the homolytic cleavage of the C-Cl bond, often induced by UV light or a radical initiator. libretexts.orglibretexts.org This generates a carbon-centered radical on the carbon adjacent to the carbonyl group. The propagation phase of a radical chain reaction could involve this radical reacting with other molecules. libretexts.org Chain termination occurs when two radical species combine. libretexts.org

Organometallic cross-coupling reactions provide a powerful tool for constructing new C-C bonds. The Sonogashira coupling, a palladium- and copper-catalyzed reaction, is used to form a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.comlibretexts.org While the classic Sonogashira reaction is not typically used for unactivated alkyl halides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine ligands, have expanded the scope to include some sp³-hybridized carbons. organic-chemistry.orgchem-station.com

For a substrate like this compound, a Sonogashira-type coupling would be challenging due to the nature of the sp³ C-Cl bond. The mechanism involves oxidative addition of the halide to a Pd(0) complex, transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Other cross-coupling reactions might be more suitable for this substrate. For example, the Suzuki-Miyaura reaction, which couples organoboranes with organohalides, or the Corey-House synthesis, using lithium diorganocopper (Gilman) reagents, are well-established methods for C(sp³)-C bond formation and could potentially be applied. pressbooks.publibretexts.orglibretexts.org

| Reaction Type | Catalysts/Reagents | Reactant Partner | Potential Product | Notes |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | Terminal Alkyne | 2-Alkynyl-thian-3-one | Challenging for sp³ C-Cl bond; requires specialized ligands/conditions. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboronic acid/ester | 2-Aryl/Vinyl-thian-3-one | A versatile method for C-C bond formation. pressbooks.publibretexts.org |

| Corey-House Synthesis | Lithium Diorganocopper (R₂CuLi) | N/A (reagent provides the R group) | 2-Alkyl-thian-3-one | Effective for coupling alkyl groups with alkyl halides. libretexts.org |

Advanced Spectroscopic and Structural Elucidation of 2 Chlorothian 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2-chlorothian-3-one, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework, including the conformation of the thiane (B73995) ring and the stereochemical arrangement of its substituents.

High-Resolution ¹H NMR for Conformational Analysis and Coupling Network Elucidation

The ¹H NMR spectrum of this compound is expected to provide significant insights into the conformational preferences of the six-membered thiane ring. The thiane ring can exist in various conformations, with the chair form being the most stable for unsubstituted thiane. In this compound, the presence of a carbonyl group at the 3-position and a chlorine atom at the 2-position introduces conformational biases.

The chemical shifts of the protons are influenced by their local electronic environment. The proton at the C2 position, being adjacent to the electronegative chlorine atom, is expected to be deshielded and appear at a lower field, likely in the range of 4.5-5.0 ppm. The protons on C4, adjacent to the carbonyl group, would also be deshielded, with expected chemical shifts around 2.8-3.2 ppm. The protons on C5 and C6 would be further upfield.

The coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. The magnitude of the vicinal coupling constants (³J) depends on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns of the protons, it is possible to determine the relative orientation of the substituents and the predominant conformation of the thiane ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 4.5 - 5.0 | dd | ³J(H2, H4a), ³J(H2, H4e) |

| H-4a | 2.8 - 3.2 | m | |

| H-4e | 2.8 - 3.2 | m | |

| H-5a | 2.0 - 2.5 | m | |

| H-5e | 2.0 - 2.5 | m | |

| H-6a | 2.5 - 3.0 | m | |

| H-6e | 2.5 - 3.0 | m |

Note: The chemical shifts are predicted based on general principles and data for similar structures. 'a' and 'e' denote axial and equatorial protons, respectively. 'dd' stands for doublet of doublets, and 'm' for multiplet.

¹³C NMR Chemical Shift Assignments and Structural Implications

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. In this compound, five distinct carbon signals are expected.

The carbonyl carbon (C3) will be the most deshielded, appearing significantly downfield, typically in the range of 190-210 ppm. researchgate.netmdpi.com The carbon atom bearing the chlorine (C2) will also be deshielded due to the electronegativity of the halogen, with an expected chemical shift in the range of 60-70 ppm. The other carbon atoms of the thiane ring (C4, C5, and C6) will appear at higher fields. The chemical shifts of these carbons can also provide subtle clues about the ring conformation. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 60 - 70 |

| C3 | 190 - 210 |

| C4 | 40 - 50 |

| C5 | 20 - 30 |

| C6 | 25 - 35 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. udel.edumsu.edu

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the connectivity of the protons around the thiane ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling the definitive assignment of the carbon signals based on the already assigned proton signals. spectroscopyonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is invaluable for determining the stereochemistry and the three-dimensional conformation of the molecule, such as the relative orientation of the chlorine atom and the protons on the ring. mdpi.com

Dynamic NMR for Rotational Barriers and Fluxional Processes

The thiane ring in this compound can undergo conformational changes, such as ring inversion. If the rate of this process is on the NMR timescale, it can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the inversion is slow, separate signals for the axial and equatorial protons may be observed. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventually their coalescence into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the ring inversion can be calculated. This provides quantitative information about the conformational flexibility of the molecule. nist.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopic Analysis of Carbonyl and C-Cl Stretches

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Carbonyl (C=O) Stretch: The most intense and characteristic absorption in the IR spectrum will be due to the stretching vibration of the carbonyl group. For a saturated six-membered ring ketone, this band typically appears in the region of 1715-1725 cm⁻¹. The exact position can be influenced by ring strain and the presence of adjacent electronegative substituents. rsc.orgspectroscopyonline.com

Carbon-Chlorine (C-Cl) Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum. The C-Cl stretch for alkyl chlorides typically absorbs in the range of 550-850 cm⁻¹. This band can sometimes be weak and may overlap with other absorptions in this complex region. spectroscopyonline.comnobraintoosmall.co.nz

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 - 1725 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 550 - 850 | Medium to Weak |

Note: These are predicted values based on established group frequencies in IR spectroscopy. vscht.czlibretexts.org

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful technique, complementary to infrared (IR) spectroscopy, for probing the vibrational modes of a molecule. ksu.edu.sa The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the energies of molecular vibrations. upenn.edu A vibration is Raman active if it causes a change in the molecule's polarizability. upenn.edu

For this compound, a non-linear molecule with 15 atoms, a total of 3N-6 = 39 fundamental vibrational modes are theoretically possible. The Raman spectrum is expected to prominently feature bands corresponding to the vibrations of its key functional groups. The sulfur-containing bonds (C-S) and the carbon-chlorine (C-Cl) bond are anticipated to produce strong Raman signals due to their high polarizability. The carbonyl (C=O) stretch, while strong in the IR spectrum, will also be observable in the Raman spectrum. Other characteristic vibrations include C-H stretching and bending modes.

The table below outlines the expected characteristic Raman shifts for the primary functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Raman Intensity |

| C=O | Stretch | 1700 - 1725 | Medium |

| C-S | Stretch | 600 - 750 | Strong |

| C-Cl | Stretch | 550 - 760 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| CH₂ | Scissoring/Bending | 1440 - 1470 | Medium |

This table is based on general vibrational mode frequencies; specific values for this compound would require experimental measurement.

Mass Spectrometry

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula, distinguishing it from other compounds with the same nominal mass. libretexts.org

The molecular formula for this compound is C₅H₇ClOS. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit two primary molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio. msu.edu HRMS can resolve these and provide their exact masses.

The theoretical exact masses for the two major isotopic molecular ions of this compound are detailed in the table below.

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance |

| C₅H₇³⁵ClOS | ³⁵Cl | 149.99061 | ~100% |

| C₅H₇³⁷ClOS | ³⁷Cl | 151.98766 | ~32% |

Calculated using the mass of the most abundant isotopes: C=12.00000, H=1.00783, O=15.9949, S=31.9721, ³⁵ Cl=34 .9689, ³⁷ Cl=36 .9659. msu.edu

Fragmentation Pathways and Mechanistic Insights via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. nationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. wikipedia.orgnih.gov The fragmentation of the this compound molecular ion can be predicted to occur via several established pathways for cyclic ketones and halogenated compounds.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones. This could lead to the loss of a CO molecule (28 Da) or other ring-opening fragments.

Loss of Chlorine: The C-Cl bond can cleave, leading to the loss of a chlorine radical (35 or 37 Da), resulting in a fragment ion at m/z 115.

Ring Cleavage: The heterocyclic ring can undergo fragmentation, leading to smaller, stable charged species.

A proposed fragmentation scheme based on these principles is outlined below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Product Ion (m/z) | Proposed Fragmentation Pathway |

| 150/152 | Cl | [C₅H₇OS]⁺ | 115.0217 | Loss of chlorine radical |

| 150/152 | CO | [C₄H₇ClS]⁺ | 122.0011 | α-cleavage with loss of carbon monoxide |

| 150/152 | C₂H₄ | [C₃H₃ClOS]⁺ | 121.9647 | Retro-Diels-Alder type ring cleavage |

| 115 | CO | [C₄H₇S]⁺ | 87.0268 | Secondary fragmentation after loss of Cl |

Table represents a theoretical pathway; experimental MS/MS data is required for confirmation. researchgate.netimreblank.ch

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of molecular structure, including precise bond lengths, bond angles, and torsional angles. uol.defzu.cz By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically resolved into a three-dimensional electron density map, from which the atomic positions are derived. fzu.cz

An SCXRD analysis of this compound would provide definitive confirmation of its covalent structure and reveal its solid-state conformation. The six-membered thiane ring is expected to adopt a stable chair conformation to minimize steric strain. The analysis would precisely define the positions of the chloro and oxo substituents as either axial or equatorial.

The crystallographic parameters that would be determined from an SCXRD experiment are listed in the following table.

| Parameter | Description | Expected Value |

| Crystal System | The symmetry class of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |

| α, β, γ (°) | The angles between the unit cell axes. | To be determined |

| Z | The number of molecules in the unit cell. | To be determined |

| Volume (ų) | The volume of the unit cell. | To be determined |

| Density (calc) (g/cm³) | The calculated crystal density. | To be determined |

This table lists the parameters that would be obtained from a successful SCXRD experiment. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular forces. msu.edu SCXRD is the primary tool for analyzing these interactions, as it provides the precise distances and angles between atoms of neighboring molecules. fzu.cz

Chiroptical Spectroscopy (if applicable for chiral derivatives)

While this compound itself is achiral, its derivatives can be chiral. For such chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for stereochemical elucidation.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly valuable for determining the absolute configuration of chiral compounds by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). nih.govfaccts.de

The process involves several key steps:

Conformational Analysis: A thorough conformational search is performed for the chiral derivative of this compound to identify all low-energy conformers.

TD-DFT Calculations: For each significant conformer, the ECD spectrum is calculated. These calculations provide theoretical excitation energies and rotational strengths. nih.gov

Boltzmann Weighting: The calculated spectra of the individual conformers are weighted according to their Boltzmann populations to generate a final theoretical ECD spectrum. nih.gov

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the two allows for the confident assignment of the absolute configuration. researchgate.net

The Cotton effect, which is the characteristic signal in an ECD spectrum, provides the critical information. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms and chromophores in the molecule. bhu.ac.in

Hypothetical Example for a Chiral Derivative of this compound:

Consider a hypothetical chiral derivative, (2R,5S)-2-chloro-5-methylthian-3-one. The ECD spectrum would be crucial for confirming its absolute configuration.

Interactive Data Table: Hypothetical ECD Data for (2R,5S)-2-chloro-5-methylthian-3-one

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (2R,5S) (M⁻¹cm⁻¹) | Calculated Δε for (2S,5R) (M⁻¹cm⁻¹) |

| 310 | +2.5 | +2.8 | -2.8 |

| 280 | -1.8 | -2.0 | +2.0 |

| 245 | +5.3 | +5.5 | -5.5 |

| 220 | -3.1 | -3.3 | +3.3 |

In this hypothetical scenario, the excellent agreement between the experimental ECD spectrum and the calculated spectrum for the (2R,5S) enantiomer would provide strong evidence for its absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.net While closely related to ECD, ORD can provide information even in spectral regions where the molecule does not absorb light. ull.es The shape of the ORD curve, particularly the anomalous dispersion known as the Cotton effect in the vicinity of an absorption band, is characteristic of the chiral molecule's structure. bhu.ac.in

An ORD curve displays a peak and a trough around the wavelength of maximum absorption. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. ull.es

ORD has historically been a fundamental technique for stereochemical assignments and can be used to complement ECD data. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, which allow for the interconversion of these two types of spectra. biologic.net

Interactive Data Table: Hypothetical ORD Data for (2R,5S)-2-chloro-5-methylthian-3-one

| Wavelength (nm) | Molar Rotation [Φ] (degrees M⁻¹m⁻¹) |

| 600 | +150 |

| 500 | +250 |

| 400 | +500 |

| 330 | +3500 (Peak) |

| 310 | 0 (Crossover) |

| 290 | -2800 (Trough) |

| 250 | +4500 (Peak) |

| 230 | -1500 (Trough) |

This hypothetical data illustrates a positive Cotton effect around 310 nm and another set of Cotton effects at shorter wavelengths, which would be characteristic of the electronic transitions within the chiral thian-3-one derivative.

Uncharted Territory: The Theoretical and Computational Chemistry of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the growing importance of computational chemistry in understanding molecular structure, stability, and reactivity, this particular heterocyclic ketone appears to be uncharted territory for theoretical chemists. As a result, detailed research findings on its electronic structure, reaction mechanisms, and conformational dynamics are not publicly available.

Computational chemistry provides powerful tools to predict and rationalize chemical phenomena, offering insights that complement experimental studies. units.itumd.edunyu.edu Methodologies such as Density Functional Theory (DFT) are routinely used to determine the ground state geometries and energies of molecules, providing a foundational understanding of their stability. nanobioletters.com Furthermore, molecular orbital analysis helps in understanding charge distribution and identifying the frontier orbitals (HOMO and LUMO) that are crucial for predicting chemical reactivity. researchgate.netyoutube.comutexas.eduyoutube.comyoutube.com

For a deeper understanding of chemical reactions, computational modeling can elucidate complex reaction mechanisms. This involves identifying transition states and mapping the intrinsic reaction coordinate (IRC) pathways to understand the energetic landscape of a reaction. montclair.edu Such studies can yield free energy profiles and provide kinetic predictions, offering a quantitative picture of reaction rates and feasibility. nih.gov

Conformational analysis is another critical area of computational chemistry, focusing on the different spatial arrangements of atoms in a molecule and their relative energies. youtube.comlumenlearning.comlibretexts.org Understanding the conformational preferences of a molecule is vital as it can significantly influence its physical properties and biological activity. askfilo.comyoutube.com

Unfortunately, a thorough search of scholarly databases and computational chemistry resources yielded no specific studies applying these theoretical frameworks to this compound. While general principles of computational chemistry are well-established, their specific application to this compound has not been documented in the available scientific literature. The absence of such research means that data tables on its electronic structure, reaction pathways, and conformational isomers cannot be compiled.

This lack of information presents an open opportunity for the research community. A dedicated computational study on this compound could provide valuable insights into the fundamental properties of this and related sulfur-containing heterocyclic compounds. Such research would contribute to a more comprehensive understanding of the structure-property relationships in this class of molecules and could stimulate further experimental investigations. Until such studies are undertaken, the theoretical and computational chemistry of this compound remains an open and intriguing area for scientific exploration.

Theoretical and Computational Chemistry of 2 Chlorothian 3 One

Conformational Analysis and Dynamics

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like 2-Chlorothian-3-one, MD simulations would be employed to explore its conformational space, identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This would involve setting up a simulation box containing one or more molecules of this compound, typically solvated in a relevant medium, and then solving Newton's equations of motion for the system. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations. From these simulations, one could construct a potential energy surface to visualize the landscape of different conformations and determine their relative populations.

Ab Initio and Semi-Empirical Methods for Conformational Preferences

To obtain more accurate energetic information about the conformational preferences of this compound, researchers would turn to quantum mechanical methods.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are based on first principles of quantum mechanics without the use of empirical parameters. utwente.nl They can provide highly accurate calculations of the electronic structure and energy of different conformers. For this compound, DFT calculations using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) would be a common choice to optimize the geometry of various chair and boat conformations of the thianone ring and to calculate their relative energies. nih.gov

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are also based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.orgucsb.edu While less accurate than ab initio methods, they are computationally much faster, making them suitable for initial explorations of large conformational spaces or for very large molecules. ucsb.edu For this compound, these methods could be used to quickly screen for low-energy conformers before subjecting them to more rigorous DFT calculations.

A hypothetical data table comparing the relative energies of different conformers of this compound as calculated by various methods is presented below. Please note this data is illustrative and not based on actual research findings.

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair (Axial Cl) | B3LYP/6-311++G(d,p) | 0.00 |

| Chair (Equatorial Cl) | B3LYP/6-311++G(d,p) | 1.25 |

| Twist-Boat | B3LYP/6-311++G(d,p) | 5.50 |

| Chair (Axial Cl) | PM7 | 0.00 |

| Chair (Equatorial Cl) | PM7 | 0.98 |

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the identification and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a key application of computational chemistry. Using the optimized geometries of the stable conformers of this compound from DFT calculations, it is possible to compute the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shifts would then be compared to experimental spectra to confirm the structure and assign the signals to specific nuclei. A Boltzmann-averaged spectrum based on the relative energies of the conformers would provide the most accurate prediction.

Below is a hypothetical table of calculated versus experimental NMR chemical shifts. This data is for illustrative purposes only.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H2 | 4.52 | 4.48 |

| H4a | 2.98 | 2.95 |

| H4e | 3.15 | 3.11 |

| C2 | 65.7 | 65.2 |

| C3 | 205.1 | 204.8 |

| C4 | 45.3 | 45.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. nih.govresearchgate.netresearchgate.net The calculated frequencies are often systematically scaled to better match experimental data. nih.gov A detailed analysis of the vibrational modes, often aided by visualizations, allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as C=O stretching, C-Cl stretching, and ring vibrations. nih.govresearchgate.net

A hypothetical comparison of calculated and experimental vibrational frequencies is shown below. This data is purely illustrative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1715 | 1720 |

| C-Cl Stretch | 720 | 725 |

| Ring Deformation | 550 | 558 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netnih.gov For a class of compounds including this compound and its derivatives, a QSRR model could be developed to predict their reactivity in a particular reaction, for example, nucleophilic substitution at the α-carbon. wikipedia.orglibretexts.orglibretexts.org This would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and topological) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with experimentally measured reaction rates. Such models are valuable for understanding reaction mechanisms and for designing new molecules with desired reactivity.

Applications and Synthetic Utility of 2 Chlorothian 3 One in Organic Synthesis

2-Chlorothian-3-one as a Key Synthetic Building Block

The bifunctional nature of this compound allows it to participate in a variety of chemical transformations, making it a key starting material for the synthesis of more elaborate molecules. Its utility is particularly pronounced in the construction of heterocyclic and polycyclic systems containing sulfur.

α-Haloketones, including this compound, are instrumental in the synthesis of a wide array of N-, S-, and O-containing heterocycles. nih.gov The thiane (B73995) framework of this compound provides a scaffold for the construction of various sulfur-containing heterocyclic compounds. For instance, reactions with appropriate nucleophiles can lead to the formation of thiophenes and their fused derivatives. mdpi.com One general approach involves the reaction of α-haloketones with inorganic sulfide (B99878) salts to produce diketosulfides, which can then be cyclized to form thiophene (B33073) derivatives. mdpi.com

Furthermore, the reactivity of the α-chloro ketone moiety allows for its use in building polycyclic structures. For example, α-chlorocyclohexanone, a related compound, is used in the synthesis of carbazole (B46965) derivatives through reactions with primary aromatic amines. mdpi.com This suggests that this compound could similarly be employed in the synthesis of sulfur-containing polycyclic aromatic compounds. The general synthetic utility of α-haloketones in forming heterocyclic systems is well-documented, underscoring the potential of this compound as a precursor in this area. mdpi.com

While specific examples of this compound being used as a chiral auxiliary are not prominently documented in the reviewed literature, the synthesis of chiral α-chloroketones is an area of interest. For instance, methods have been developed for the synthesis of anti-N-protected α-amino epoxides from the methyl esters of CBZ-protected alanine (B10760859) and valine, which proceeds through an α-chloroketone intermediate. researchgate.net This highlights the potential for creating chiral derivatives of this compound that could serve as chiral auxiliaries in asymmetric synthesis. The development of such chiral building blocks would be valuable for controlling stereochemistry in complex multi-step syntheses.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening and drug discovery. The reactive nature of this compound makes it a suitable scaffold for DOS, allowing for the rapid generation of compound libraries with varied functionalities.

The two reactive sites of this compound, the carbonyl group and the carbon bearing the chlorine atom, can be independently or sequentially modified to generate a library of derivatives. The carbonyl group can undergo reactions such as reduction, olefination, or condensation with various nucleophiles. The α-chloro position is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This dual reactivity allows for the introduction of diverse substituents and the creation of a wide array of molecular frameworks.

For example, a patent describes the synthesis of a novel α-chloroketone derivative as an intermediate for Cimetidine, a drug used to control gastric acid secretion. google.com This process involves reacting a disulfide derivative with sulfuryl chloride and then with methyl vinyl ketone, showcasing a synthetic route that could be adapted for derivatization. google.com The ability to perform various chemical transformations on the α-haloketone core makes it a powerful tool for generating chemical diversity.

Development of Novel Reagents or Catalysts